molecular formula C7H11ClN2O2 B7886100 2,5-Dimethyl-3-furohydrazide hydrochloride

2,5-Dimethyl-3-furohydrazide hydrochloride

Cat. No.: B7886100
M. Wt: 190.63 g/mol
InChI Key: JXEWHLNCFZOTJC-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-furohydrazide hydrochloride is a chemical compound with the molecular formula C7H10N2O2·HCl. It is a derivative of furohydrazide, characterized by the presence of two methyl groups at positions 2 and 5 on the furan ring. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-furohydrazide hydrochloride typically involves the reaction of 2,5-dimethylfuran with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-furohydrazide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the hydrazide group into amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various furan derivatives, amine compounds, and substituted hydrazides, depending on the specific reagents and conditions used.

Scientific Research Applications

2,5-Dimethyl-3-furohydrazide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic properties, including antimicrobial and anticancer activities, is ongoing.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-furohydrazide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: Lacks the hydrazide group, making it less reactive in certain biochemical assays.

    3-Furohydrazide: Does not have the methyl groups, which can affect its reactivity and binding properties.

    2,5-Dimethyl-4-furohydrazide: Similar structure but with different positional isomerism, leading to variations in chemical behavior.

Uniqueness

2,5-Dimethyl-3-furohydrazide hydrochloride is unique due to the presence of both methyl groups and the hydrazide moiety, which confer specific reactivity and binding properties. This makes it particularly valuable in research applications where these structural features are essential.

Properties

IUPAC Name

2,5-dimethylfuran-3-carbohydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-4-3-6(5(2)11-4)7(10)9-8;/h3H,8H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEWHLNCFZOTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700648
Record name 2,5-Dimethylfuran-3-carbohydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159881-93-3
Record name 2,5-Dimethylfuran-3-carbohydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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